

what is the chemical structure of 1-Monomyrin

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Compound of Interest

Compound Name: **1-Monomyrin**

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An In-depth Technical Guide to 1-Monomyrin

This technical guide provides a comprehensive overview of **1-Monomyrin**, a monoacylglycerol containing myristic acid. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, analytical methodologies, and biological activities.

Chemical Identity and Structure

1-Monomyrin, also known as 1-myristoyl-rac-glycerol, is a glyceride where the hydroxyl group at the C-1 position of glycerol is esterified with myristic acid, a saturated fatty acid with 14 carbon atoms.^[1] Its chemical structure is depicted below:

Chemical Structure of 1-Monomyrin

Synonyms: 1-Myristoyl-rac-glycerol, Glycerol 1-myristate, 2,3-Dihydroxypropyl tetradecanoate, α -Monomyristin.^{[2][3]}

Physicochemical Properties

A summary of the key physicochemical properties of **1-Monomyrin** is presented in the table below.

Property	Value	Reference
Molecular Formula	$C_{17}H_{34}O_4$	[1] [2] [3] [4]
Molecular Weight	302.45 g/mol	[1] [2] [3] [4] [5]
CAS Number	589-68-4	[2]
Appearance	White to off-white solid or waxy substance	[1]
Melting Point	68-70 °C	[6]
Boiling Point	363.47°C (rough estimate)	[6]
Density	0.9748 g/cm ³ (rough estimate)	[6]
Solubility	Soluble in organic solvents like ethanol, chloroform, and DMSO. Limited solubility in water. [1] [6]	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **1-Monomyristin**.

Technique	Key Data	Reference
FT-IR (cm ⁻¹)	3456 (broad, O-H stretching), 2916 (C-H stretching), 1735 (C=O ester), 1465 (CH ₂ bending), 1180 (C-O ester)	[2]
¹ H-NMR (ppm)	2.18 (singlet, hydroxyl groups), >3.50 (protons of the glycerol backbone)	[2]
¹³ C-NMR (ppm)	63.35, 65.16, 70.28 (inequivalent carbon atoms in the glycerol backbone)	[2]
Mass Spectrometry	[M+H] ⁺ at m/z = 303	[2]

Experimental Protocols

Synthesis of 1-Monomyristin

A common method for the synthesis of **1-Monomyristin** involves the transesterification of ethyl myristate with 1,2-O-isopropylidene glycerol, followed by deprotection.[2][7]

Protocol:

- Protection of Glycerol: React glycerol with acetone in the presence of an acid catalyst to form 1,2-O-isopropylidene glycerol.
- Transesterification: React 1,2-O-isopropylidene glycerol with ethyl myristate using a suitable catalyst.
- Deprotection: Remove the isopropylidene protecting group from the isopropylidene glycerol myristate using an acidic resin like Amberlyst-15 in ethanol at room temperature.[2]
- Purification: The final product, **1-Monomyristin**, is obtained after filtration and evaporation of the solvent.[2]

Analytical Methods

The purity and identity of **1-Monomyristin** can be assessed using the following techniques:

- Thin-Layer Chromatography (TLC): For monitoring the progress of the synthesis and assessing purity.
- Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the chemical structure of the synthesized product.[2][7]
- Liquid Chromatography-Mass Spectrometry (LC-MS): Used for purity confirmation and identification, with a typical retention time of 3.17 minutes and detection of the $[M+H]^+$ ion at m/z 303.[2]

Biological Activity and Signaling Pathways

1-Monomyristin has demonstrated notable biological activities, particularly as an antimicrobial agent.

Antibacterial and Antifungal Activity

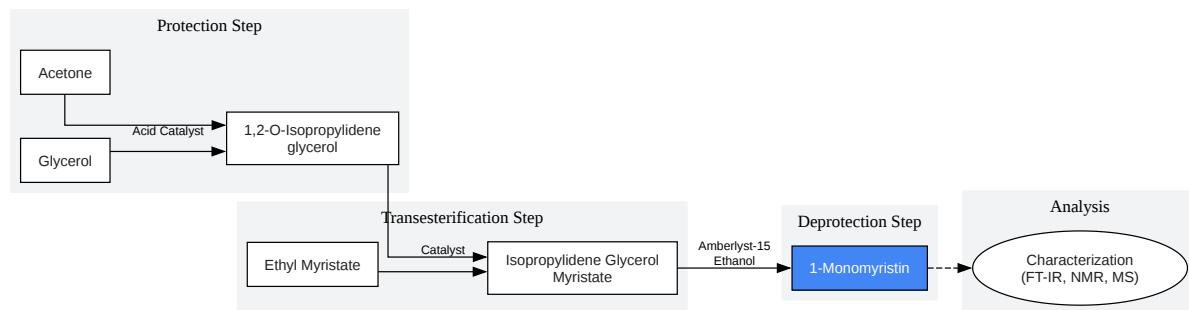
- Antibacterial: **1-Monomyrin** exhibits activity against several Gram-positive bacteria, including *Staphylococcus aureus* and *Aggregatibacter actinomycetemcomitans*.[\[2\]](#)[\[6\]](#)
- Antifungal: It also shows antifungal activity against *Candida albicans*.[\[2\]](#)[\[6\]](#) The antimicrobial effect is attributed to its ability to interact with and destabilize the cell walls of microorganisms.[\[8\]](#)

Enzyme Inhibition

- Fatty Acid Amide Hydrolase (FAAH) Inhibition: **1-Monomyrin**, extracted from *Serenoa repens*, has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH) with an IC_{50} of 18 μM .[\[6\]](#) FAAH is an enzyme involved in the degradation of endocannabinoids.

Visualizations

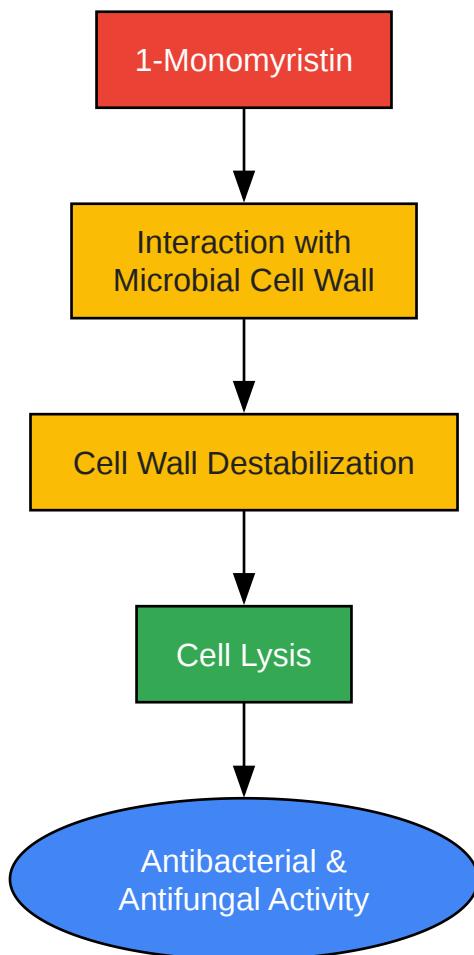
Diagram 1: Synthesis Workflow of 1-Monomyrin



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Caption: Synthetic route for **1-Monomyrin**.

Diagram 2: Logical Relationship of 1-Monomyrin's Antimicrobial Action



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Caption: Proposed mechanism of antimicrobial action.

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